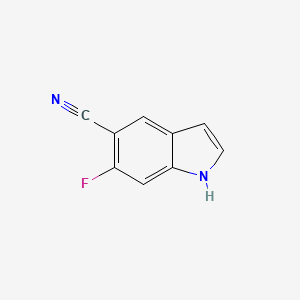

6-fluoro-1H-indole-5-carbonitrile

Vue d'ensemble

Description

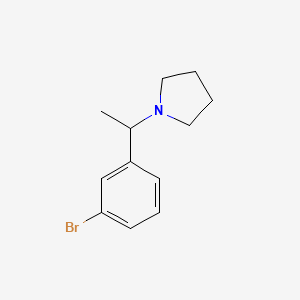

“6-fluoro-1H-indole-5-carbonitrile” is a compound with the molecular formula C9H5FN2 . It is a derivative of indole, which is a heterocyclic compound that is widely used in various fields due to its bioactive properties . The compound is related to other indole derivatives such as 5-Cyanoindole and 6-Fluoroindole .

Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the synthesis of 2-trifluoromethylindoles from indoles has been reported .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, which is substituted with a fluorine atom at the 6th position and a nitrile group at the 5th position .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . They can also be involved in chemoselective and regioselective preparation of benzoyl indoles .Applications De Recherche Scientifique

Activité Antivirale

Les dérivés du 6-fluoro-1H-indole-5-carbonitrile ont été étudiés pour leur potentiel en tant qu'agents antiviraux. Par exemple, certains dérivés ont montré une activité inhibitrice contre les virus de la grippe A et de la Coxsackie B4, avec des valeurs de CI50 indiquant un niveau de puissance significatif .

Propriétés Anti-inflammatoires

Les dérivés de l'indole, y compris ceux avec une structure de this compound, sont connus pour posséder des propriétés anti-inflammatoires. Cela les rend précieux dans le développement de traitements pour les affections caractérisées par une inflammation .

Potentiel Anticancéreux

Le noyau indole est une caractéristique commune de nombreux composés ayant une activité anticancéreuse. La recherche sur les dérivés du this compound pourrait conduire au développement de nouveaux médicaments anticancéreux, élargissant l'arsenal contre diverses formes de cancer .

Réactions Multicomposants (RMC)

Le this compound sert de précurseur efficace dans les réactions multicomposants. Ces réactions sont une stratégie durable pour créer des molécules complexes, qui peuvent être explorées plus avant pour des applications pharmaceutiques .

Traitement du Syndrome Métabolique et du Diabète de Type 1

Les dérivés du this compound ont été utilisés dans la synthèse de nouveaux agonistes duals PPARα/γ. Ces agonistes sont prometteurs pour le traitement du syndrome métabolique et du diabète insulino-dépendant (DI) .

Synthèse Chémosélective et Régiosélective

Le composé a été utilisé pour la préparation chémosélective et régiosélective de benzoyl indoles. Cette spécificité est cruciale dans la synthèse de composés ayant les propriétés pharmacologiques souhaitées .

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered important precursors for the synthesis of various bioactive molecules, and researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 6-fluoro-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The fluorine atom in this compound could potentially enhance its binding affinity and selectivity to its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

6-fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they generally involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression and metabolic changes . These effects can result in changes in cell proliferation, apoptosis, and differentiation, depending on the specific cellular context and concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects on cell proliferation, apoptosis, and differentiation . The stability of this compound in various experimental conditions is crucial for its consistent biological activity. Long-term exposure to the compound may lead to adaptive cellular responses or changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Studies have identified threshold effects, where the biological activity of this compound changes significantly with small variations in dosage. Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of the compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, the compound may influence the activity of key metabolic enzymes, altering cellular energy production and biosynthetic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters. The distribution of this compound within different cellular compartments can affect its interaction with target biomolecules and its overall biological activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context. The subcellular localization of this compound can affect its interaction with target biomolecules and its role in cellular processes.

Propriétés

IUPAC Name |

6-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOEBXXXWHQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

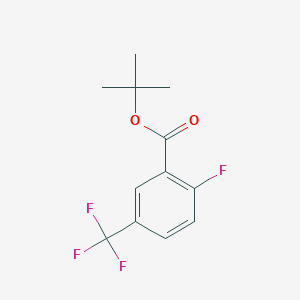

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

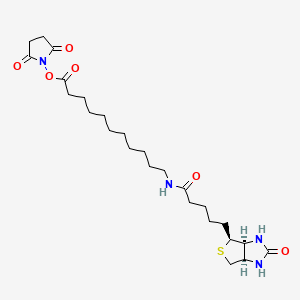

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)